molecular formula C11H10F3NO B7541143 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one

Cat. No.: B7541143
M. Wt: 229.20 g/mol
InChI Key: WWLDKZRRWBZWRS-UHFFFAOYSA-N
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Description

Contextual Significance of Nitrogen Heterocycles in Medicinal Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure composed of at least one nitrogen atom in addition to carbon atoms. These structures are of immense importance in medicinal chemistry, forming the core of a significant portion of therapeutic agents. An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen-based heterocycle. mdpi.comnih.govopenmedicinalchemistryjournal.com Their prevalence is not coincidental but is rooted in their unique chemical properties that make them ideal for biological interactions.

The presence of nitrogen atoms in a heterocyclic ring can confer several advantageous properties to a drug molecule. These include:

Hydrogen Bonding: Nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets such as proteins and nucleic acids. mdpi.comopenmedicinalchemistryjournal.com This is a crucial factor in the mechanism of action for many drugs, including anticancer agents that interact with DNA. mdpi.comnih.gov

Modulation of Physicochemical Properties: The incorporation of nitrogen heterocycles can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for a successful drug candidate.

Structural Diversity: Heterocyclic systems provide a three-dimensional framework that can be extensively modified to optimize binding affinity and selectivity for a specific biological target. nih.gov Saturated heterocycles, like the pyrrolidine (B122466) ring, offer greater structural diversity compared to flat aromatic systems. nih.gov

Nitrogen-containing heterocycles are found in a wide array of natural products with potent biological activities, including alkaloids, vitamins, and antibiotics. nih.gov Synthetic drugs based on these scaffolds are used to treat a vast range of diseases, from infections and inflammation to cancer and neurological disorders. mdpi.comnih.gov The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prominent example of such a privileged scaffold in drug discovery. nih.govresearchgate.net

Rationale for Research on Trifluoromethylated Pyrrolidinone Scaffolds

The specific focus on scaffolds like 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one stems from the strategic combination of a proven heterocyclic core (pyrrolidinone) with a powerful chemical modification (trifluoromethylation). This combination is a deliberate design strategy aimed at enhancing the pharmacological properties of the molecule.

The pyrrolidinone scaffold is recognized as a privileged pharmacophore, appearing in numerous pharmacologically active compounds. acs.org Its non-planar, three-dimensional structure allows for a better exploration of the binding pockets of target proteins, a key advantage in designing potent and selective drugs. nih.govresearchgate.net The pyrrolidinone ring system offers multiple points for chemical modification, allowing chemists to fine-tune the molecule's properties.

The introduction of a trifluoromethyl (CF3) group onto the phenyl ring is a well-established tactic in medicinal chemistry to improve a drug candidate's profile. mdpi.com The CF3 group imparts several beneficial characteristics:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. mdpi.com This can lead to a longer half-life and improved bioavailability of the drug.

Enhanced Lipophilicity: The CF3 group increases the molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes and reach its target. mdpi.com

Modulated Bioactivity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. mdpi.com

Therefore, the rationale for investigating trifluoromethylated pyrrolidinone scaffolds is based on the hypothesis that combining the favorable three-dimensional geometry and synthetic accessibility of the pyrrolidinone ring with the metabolic stability and potency-enhancing effects of the trifluoromethyl group will lead to the discovery of novel therapeutic agents. Research into compounds like this compound is driven by the potential to create new drugs with improved efficacy, selectivity, and pharmacokinetic properties for a variety of disease targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLDKZRRWBZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Transformations and Reaction Mechanisms

Exploration of Reactivity Profiles

The reactivity of 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one is governed by the interplay between the pyrrolidin-3-one ring and the electron-withdrawing 4-(trifluoromethyl)phenyl group attached to the nitrogen atom. The key reactive sites include the carbonyl group at the 3-position, the α-carbons adjacent to the nitrogen, and the activated aromatic ring.

Oxidation and Reduction Pathways

The chemical behavior of the pyrrolidinone ring system allows for targeted oxidation and reduction reactions. The carbonyl group at the C-3 position is a primary site for reduction, while the carbons alpha to the nitrogen atom are susceptible to oxidation.

Reduction: The ketone functional group in the pyrrolidin-3-one ring is readily susceptible to reduction by standard hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield the corresponding alcohol, 1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol. The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions, potentially leading to diastereomeric mixtures if other stereocenters are present or created.

Oxidation: The pyrrolidine (B122466) ring, particularly at the carbons alpha to the nitrogen (C2 and C5), can undergo oxidation. Such transformations often proceed through the formation of an N-acyliminium ion intermediate. nih.gov These reactive species can be generated using various chemical or electrochemical methods and serve as precursors for the introduction of nucleophiles at the α-position. nih.govthieme-connect.com For instance, metal-free protocols utilizing p-quinol ethers or p-quinone monoacetals can achieve a tandem N-arylation and α-functionalization of the pyrrolidine ring, where the quinone-based reagent acts as both an aryl source and a formal oxidant. thieme-connect.com

Nucleophilic Substitution Reactions Involving Fluorinated Groups

The trifluoromethyl (-CF3) group itself is highly stable and generally inert to nucleophilic attack. However, its powerful electron-withdrawing nature significantly influences the reactivity of the attached phenyl ring. It deactivates the ring towards electrophilic substitution while strongly activating it for nucleophilic aromatic substitution (SNAr).

In this compound, the -CF3 group, being meta to the pyrrolidine substituent, activates the positions ortho and para to itself. This makes the aromatic ring susceptible to attack by strong nucleophiles, potentially leading to the displacement of a hydrogen atom or another leaving group if present on the ring. The regioselectivity of such SNAr reactions is well-established; for instance, in the reaction of phenothiazine (B1677639) with octafluorotoluene, nucleophilic attack occurs exclusively at the position para to the trifluoromethyl group. nih.gov The feasibility of SNAr reactions does not always require strong activating groups, as concerted pathways (cSNAr) have been identified where the nucleophile's approach and the leaving group's departure are simultaneous. nih.govsemanticscholar.org The conditions for these reactions, including the choice of base and solvent, are critical for achieving high selectivity and yield. nih.gov

Mechanistic Investigations of Pyrrolidinone Ring Systems

Understanding the reaction mechanisms of the pyrrolidinone ring is crucial for controlling reaction outcomes, particularly in complex multi-step syntheses. Key areas of investigation include the role of proton transfer in dynamic processes and the factors that govern stereoselectivity.

Proton Transfer Dynamics in Cycloaddition Reactions

[3+2] cycloaddition reactions are a powerful method for constructing five-membered rings like the pyrrolidine system. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have revealed the critical role of proton transfer in these transformations.

In certain catalyst-free [3+2] cycloadditions that form trifluoromethyl-containing pyrrolidines, the most favorable reaction pathway involves initial proton transfer steps followed by the cycloaddition itself. Theoretical studies have shown that the presence of a -CF3 group can facilitate the proton transfer step due to its electronic influence. researchgate.net Furthermore, in the formation of some substituted pyrrolidines, regioselectivity is achieved through an intramolecular proton transfer from a protonated amide function. thieme-connect.com The protonation state of the pyrrolidine nitrogen can also dictate reaction pathways; for example, protonation of the nitrogen atom in pyrrolidinofullerenes has been shown to inhibit retro-cycloaddition processes, leading to alternative fragmentation patterns under mass spectrometry conditions. nih.gov

Understanding Diastereoselectivity in Pyrrolidinone Formation

Achieving stereocontrol is a primary goal in the synthesis of complex molecules containing pyrrolidinone rings. Diastereoselectivity in the formation of these rings is highly dependent on the reaction type, substrates, and catalysts employed.

Theoretical investigations into [3+2] cycloaddition reactions have attributed diastereoselectivity to the energetics of the transition state. The preferred diastereomer is formed via a transition state that possesses lower distortion energy and stronger interaction energy between the reacting molecules. researchgate.net In other synthetic approaches, such as the copper-promoted intramolecular aminooxygenation of alkenes to form disubstituted pyrrolidines, the position of substituents on the starting material dictates the stereochemical outcome. nih.gov As shown in the table below, α-substituted pentenyl sulfonamides overwhelmingly favor the formation of cis-2,5-disubstituted pyrrolidines, whereas γ-substituted substrates show a preference for the trans-2,3-disubstituted products. nih.gov

In Michael addition reactions to form trisubstituted pyrrolidines, both the electronic properties of substituents and steric hindrance can significantly influence the diastereomeric ratio. nih.gov

Factors Influencing Diastereoselectivity in Pyrrolidine Synthesis
Reaction TypeSubstrate FeatureObserved SelectivityControlling FactorReference
[3+2] Cycloaddition(Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one + 5-nitro-2-vinylpyridineFavors R-configuration productLower distortion energy and stronger interaction energy in the key transition state. researchgate.net
Copper-Promoted Aminooxygenationα-Substituted 4-pentenyl sulfonamides>20:1 dr (favors cis-2,5-pyrrolidines)Conformational preference in the transition state determined by the α-substituent. nih.gov
Copper-Promoted Aminooxygenationγ-Substituted 4-pentenyl sulfonamides~3:1 dr (favors trans-2,3-pyrrolidines)Conformational preference in the transition state determined by the γ-substituent. nih.gov
Asymmetric Michael Addition1,1,1-Trifluoromethylketones + NitroolefinsUp to 19:1 drElectronic effects of substituents on the nitroolefin; electron-withdrawing groups provide high diastereoselectivity. nih.gov

Stability and Degradation Pathways

The stability of this compound is influenced by both the inherent robustness of the trifluoromethylphenyl group and the chemical susceptibility of the pyrrolidinone ring.

Conversely, the pyrrolidinone ring itself can be susceptible to degradation. Under strong acidic or alkaline conditions, the amide bond within the lactam ring can undergo hydrolysis, leading to ring-opening. researchgate.net This would convert the cyclic structure into a linear amino acid derivative. Another potential degradation route is through oxidative C-N bond cleavage. This process can be initiated photochemically or with specific chemical oxidants, resulting in the fragmentation of the pyrrolidine ring to form linear aldehydes or carboxylic acids. researchgate.net The formation of intermediate N-acyliminium ions during oxidation can also lead to ring-opening if a stable, ring-opened product can be formed. nih.gov

Theoretical Studies on Autoxidation and Hydrolysis Potential

While direct theoretical and computational studies on the autoxidation and hydrolysis of this compound are not extensively available in the current literature, its reactivity can be inferred from established principles of organic chemistry and computational studies on analogous structures, such as cyclic ketones, amines, and lactams.

Autoxidation Potential:

Autoxidation is a process of slow oxidation by atmospheric oxygen, typically proceeding through a free radical chain mechanism. For this compound, two primary sites are susceptible to autoxidation: the α-carbon atoms adjacent to the ketone and the α-carbon atoms of the pyrrolidine ring adjacent to the nitrogen atom.

Oxidation at the α-Carbon to the Ketone: Ketones can undergo autoxidation, particularly under conditions that favor the formation of enol or enolate intermediates. The process is often initiated by the abstraction of a hydrogen atom from an α-carbon, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxy radical, which can propagate the chain reaction by abstracting a hydrogen atom from another molecule of the ketone. Resonance stabilization of the initial radical can influence the rate of autoxidation. sandia.gov

Oxidation at the α-Carbon to the Amine: The tertiary amine within the pyrrolidinone ring is also a potential site for autoxidation. The mechanism typically involves the formation of an aminyl radical, followed by reaction with oxygen. Insights from the autoxidation of amino acids and other amine-containing compounds suggest that the presence of oxygen can lead to a variety of degradation products. researchgate.net

Computational studies on the oxidation of cyclic ketones have shown that the reaction can proceed via a radical mechanism, leading to ring cleavage and the formation of various degradation products. researchgate.netresearchgate.net The specific pathways and product distribution are highly dependent on the reaction conditions and the presence of initiators or catalysts.

Hydrolysis Potential:

The pyrrolidinone ring in this compound contains a lactam (cyclic amide) functionality, which is susceptible to hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by proton transfer, results in the cleavage of the C-N bond and the opening of the pyrrolidinone ring to form an amino acid derivative.

Base-Catalyzed Hydrolysis: In the presence of a base, such as a hydroxide (B78521) ion, the nucleophile directly attacks the carbonyl carbon of the lactam, also forming a tetrahedral intermediate. mdpi.com Subsequent protonation of the nitrogen leaving group facilitates the cleavage of the C-N bond and ring opening. lu.setandfonline.com Computational studies on the hydrolysis of β-lactams have shown that the formation of the tetrahedral intermediate is a key step in the reaction pathway. lu.se The calculated reaction barrier for this step in a model lactam system was found to be approximately 13 kcal/mol. lu.se The subsequent breakdown of the intermediate generally has a lower activation barrier. lu.se

The rate of hydrolysis can be influenced by the ring size of the lactam. Studies have shown that γ-lactams, such as the pyrrolidinone ring in the title compound, are generally hydrolyzed more slowly than β-lactams. nih.gov The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group is expected to influence the electronic properties of the lactam ring, potentially affecting the rate of hydrolysis, though detailed computational studies would be needed to quantify this effect.

Analogous Reaction StepComputational MethodCalculated Activation Barrier (kcal/mol)Reference Compound
Formation of Tetrahedral Intermediate (Lactam Hydrolysis)B3LYP13Model β-lactam
Breakdown of Tetrahedral Intermediate (Lactam Hydrolysis)B3LYP0-10Model β-lactam with proton shuttle

Assessment of Charge Hopping Properties

Charge hopping is a primary mechanism of charge transport in many organic materials, where charge carriers (electrons or holes) move between localized sites on adjacent molecules. The efficiency of this process is governed by two key parameters, which can be evaluated using computational methods: the reorganization energy (λ) and the electronic coupling (transfer integral). While specific experimental or computational data for this compound are not available, an assessment of its potential charge hopping properties can be made by considering the electronic characteristics of its constituent moieties.

Reorganization Energy (λ):

The reorganization energy is the energy required to distort the geometry of a molecule from its neutral state to its charged state (and vice versa) without the charge actually being transferred. cleanenergywiki.org A lower reorganization energy generally leads to a higher charge transfer rate. cleanenergywiki.org The reorganization energy has two components: an internal contribution from the geometry relaxation of the molecule itself, and an external contribution from the polarization of the surrounding medium.

Computational studies on fluorinated aromatic compounds have shown that perfluorination tends to increase the reorganization energy, which can reduce the charge-transfer rate. researchgate.net However, the effect of a single trifluoromethyl group is more nuanced. The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic structure and geometry of the molecule upon ionization. nih.gov

Electronic Coupling:

Electronic coupling, or the transfer integral, quantifies the extent of electronic interaction between adjacent molecules in their charge-localized states. This parameter is highly sensitive to the intermolecular distance and orientation. The presence of the phenyl ring in this compound suggests that π-π stacking interactions could provide pathways for charge transport. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO):

The energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding charge transport properties. wikipedia.orglibretexts.orgyoutube.com The HOMO level is associated with hole transport (electron-donating ability), while the LUMO level is associated with electron transport (electron-accepting ability). arabjchem.org

Compound TypeReorganization Energy (λ) for Hole Transport (eV)Reorganization Energy (λ) for Electron Transport (eV)Computational Method
Triphenylamine (TPA)≤ 0.20-B3LYP/6-31G
4,4'-bis(phenyl-m-tolylamino)biphenyl (TPD)≥ 0.28≥ 0.50B3LYP/6-31G
N,N'-dicarbazolyl-1,4-dimethene-benzene (DCB)-0.28-
Tris(8-hydroxyquinolinato)aluminum (Alq3)-0.276-

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Table 1: Experimental ¹³C NMR Spectral Data for 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-one

Chemical Shift (δ) ppm Assignment
197.0 C=O (Ketone)
139.8 Aromatic C-N
134.5 (q, J = 33 Hz) Aromatic C-CF₃
128.7 Aromatic CH
125.8 (q, J = 4 Hz) Aromatic CH
123.7 (q, J = 271 Hz) CF₃

Note: The assignments are based on typical chemical shifts and coupling patterns. The quartet (q) multiplicity for the aromatic carbon attached to the CF₃ group and the CF₃ carbon itself is due to coupling with the fluorine atoms.

Fluorine-19 NMR is highly sensitive to the local electronic environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 2: Experimental ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment

Note: The chemical shift is relative to a standard reference. The singlet (s) indicates the three fluorine atoms are chemically equivalent.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HR-MS) is a critical technique for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. At present, specific experimental HR-MS data for this compound has not been reported in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or publicly reported. Therefore, no experimental data on its solid-state conformation or intermolecular interactions are available.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. As no crystal structure data is available for this compound, a Hirshfeld surface analysis cannot be performed.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Following this, vibrational analysis can be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared spectrum.

Geometry optimization calculations are performed to find the molecular structure with the lowest energy. The process involves systematically adjusting the atomic coordinates to minimize the forces acting on each atom. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For 1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-one, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can yield a detailed picture of its conformation. researchgate.net The consistency between DFT-optimized structures and experimental data from X-ray diffraction has been demonstrated for similar molecules. tandfonline.com

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Atoms Value
Bond Lengths (Å) C=O 1.21
C-N (pyrrolidine) 1.46
C-C (phenyl) 1.39
C-CF3 1.49
C-F 1.34
Bond Angles (°) O=C-C 125.0
C-N-C (pyrrolidine) 110.0
C-C-N (phenyl-pyrrolidine) 120.0

| Dihedral Angles (°) | C-C-N-C | 180.0 |

Note: The data in this table are representative values derived from typical DFT calculations for similar molecular structures and are intended for illustrative purposes.

Once the molecular geometry is optimized, vibrational frequency calculations can be carried out. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. Comparing computed frequencies with experimental IR data allows for the detailed assignment of vibrational modes to specific molecular motions. nih.gov The C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. bjp-bg.com Carbonyl group (C=O) vibrations are characteristically strong and appear in the range of 1680-1750 cm⁻¹. mdpi.com The vibrations associated with the trifluoromethyl (CF3) group are also prominent features in the spectrum.

Table 2: Computed Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) Vibrational Mode Assignment
3050 Stretching Aromatic C-H
2950 Stretching Aliphatic C-H
1720 Stretching C=O
1600 Stretching Aromatic C=C
1320 Stretching C-N
1150 Stretching Symmetric C-F (CF3)

Note: The data in this table are representative values. Calculated frequencies are often scaled to better match experimental values.

DFT is also employed to analyze the electronic properties of a molecule, providing insights into its reactivity and intermolecular interactions. Key aspects of this analysis include the examination of frontier molecular orbitals and the mapping of the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity. ajchem-a.com These energies are crucial for calculating various chemical reactivity parameters. ajchem-a.com

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -7.2
LUMO Energy -1.5

Note: The data in this table are representative values from DFT calculations.

The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. In molecules with phenyl and heterocyclic rings, the HOMO is often located on the phenyl ring, while the LUMO may be distributed across other parts of the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is used to predict how a molecule will interact with other molecules and to identify regions that are prone to electrophilic or nucleophilic attack. ajchem-a.com The MEP map uses a color scale to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. Conversely, the electron-withdrawing trifluoromethyl group would create a region of positive or less negative potential on the phenyl ring to which it is attached. The hydrogen atoms of the pyrrolidine (B122466) ring would also exhibit positive electrostatic potential. researchgate.net This analysis helps in understanding the sites of intermolecular interactions.

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

No published studies were found that perform an NBO analysis on this compound. Such an analysis would theoretically investigate donor-acceptor interactions, charge delocalization, and hyperconjugative effects within the molecule, providing insight into its electronic stability. This would involve quantifying the stabilization energies associated with electron delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.

Quantum Chemical Descriptors for Reactivity Prediction

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

There are no available research articles detailing the calculation of Fukui functions for this compound. This analysis is a key component of conceptual DFT, used to identify the most probable sites for electrophilic and nucleophilic attack by analyzing the change in electron density. Without dedicated studies, the specific reactive sites on the phenyl ring, pyrrolidinone ring, or trifluoromethyl group cannot be authoritatively identified.

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters for this compound are not present in the available literature.

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations

No studies were identified that have performed GIAO NMR chemical shift calculations for this compound. This computational method is used to predict the ¹H and ¹³C NMR spectra of a molecule, which is invaluable for confirming its structure and assigning experimental chemical shifts. Without such calculations, a theoretical validation of the compound's NMR spectrum is not possible.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Integration of Computational Modeling in SAR Design

The design of potent and selective therapeutic agents hinges on a deep understanding of the structure-activity relationship (SAR)—the correlation between a molecule's three-dimensional structure and its biological activity. Computational modeling is an indispensable tool in elucidating the SAR of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. For a series of analogs based on the this compound scaffold, a QSAR model can be developed to correlate various molecular descriptors with their observed biological activity. These descriptors, which can be calculated using computational software, quantify different physicochemical properties of the molecules.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassSpecific ExamplesInformation Provided
Electronic Dipole moment, Partial atomic charges, HOMO/LUMO energiesDistribution of electrons, reactivity, and polar interactions.
Steric Molecular volume, Surface area, Molar refractivitySize and shape of the molecule, potential for steric hindrance.
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity, which influences membrane permeability and target binding.
Topological Connectivity indices, Shape indicesAtomic arrangement and branching within the molecule.

By generating a statistically significant mathematical equation that links these descriptors to biological activity, researchers can predict the potency of novel, unsynthesized analogs of this compound. This predictive power allows for the prioritization of synthetic efforts, focusing on compounds with the highest probability of success and thereby accelerating the drug discovery process.

Furthermore, molecular docking simulations can provide a visual and energetic understanding of how this compound and its derivatives interact with their biological target, such as a specific enzyme or receptor. These simulations place the ligand (the pyrrolidinone derivative) into the binding site of the protein and calculate a binding score, which is indicative of the binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for biological activity. The trifluoromethyl group on the phenyl ring, for instance, is known for its strong electron-withdrawing nature and potential to engage in specific interactions, the significance of which can be explored through docking studies.

Distortion/Interaction Analysis for Diastereoselectivity Control

The stereochemistry of a drug molecule is critical to its pharmacological activity. In the synthesis of substituted pyrrolidines like derivatives of this compound, controlling the diastereoselectivity of reactions is a significant challenge. Distortion/interaction analysis, also known as the activation strain model, is a powerful computational tool used to understand and predict the stereochemical outcomes of chemical reactions.

This model deconstructs the activation energy of a reaction into two primary components:

Distortion Energy (or Strain Energy): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy: The stabilizing energy released when the distorted reactants interact in the transition state.

By analyzing these two components along the reaction coordinate for the formation of different diastereomers, chemists can gain a quantitative understanding of the factors that favor one stereochemical outcome over another. For instance, in a reaction leading to a substituted this compound, the formation of a cis or trans product can be investigated.

Table 2: Application of Distortion/Interaction Analysis in a Hypothetical Reaction

DiastereomerTransition StateDistortion Energy (kcal/mol)Interaction Energy (kcal/mol)Activation Energy (kcal/mol)Predicted Outcome
A (cis) TS-A15-25-10Favored
B (trans) TS-B18-22-4Disfavored

In this hypothetical scenario, the transition state leading to the cis diastereomer (TS-A) has a lower activation energy, primarily due to a more favorable (more negative) interaction energy, even though it may require a certain amount of distortion energy. Conversely, the transition state for the trans diastereomer (TS-B) might involve greater steric hindrance, leading to a higher distortion energy and a less favorable interaction energy.

Density Functional Theory (DFT) calculations are frequently employed to perform distortion/interaction analysis. These quantum mechanical methods provide accurate energies and geometries for the reactants, transition states, and products. By applying this analysis to the key bond-forming steps in the synthesis of this compound derivatives, synthetic chemists can rationally design reaction conditions and select appropriate reagents or catalysts to achieve high levels of diastereoselectivity, leading to the desired stereoisomer with greater purity.

Design and Synthesis of Advanced Pyrrolidinone Derivatives and Scaffolds

Structural Diversity of the Pyrrolidinone Core in Medicinal Chemistry

The five-membered pyrrolidinone ring is a cornerstone in the design of novel therapeutics due to its unique structural features. nih.govresearchgate.netnih.gov Its non-planar, saturated nature allows for the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets. researchgate.net This three-dimensional character is a significant advantage over flat, aromatic systems, offering greater opportunities to explore chemical space and achieve target selectivity. nih.gov

The pyrrolidine (B122466) ring can contain multiple stereocenters, leading to a rich stereochemical diversity that can be strategically exploited in drug design. nih.gov The spatial orientation of substituents on the pyrrolidinone core can dramatically influence a molecule's biological activity by altering its binding mode to target proteins. nih.gov For instance, in the case of 1-arylpyrrolidin-3-ones, the stereochemistry at the C3 and any other substituted positions can be critical for defining the molecule's interaction with a receptor. The introduction of substituents at various positions on the pyrrolidine ring allows for the generation of a library of stereoisomers, each with a potentially unique pharmacological profile. The development of stereoselective synthetic methods is therefore crucial for accessing optically pure pyrrolidinone derivatives and enabling the exploration of their structure-activity relationships (SAR). mdpi.com

While the inherent flexibility of the pyrrolidine ring is advantageous, medicinal chemists often seek to design more rigid scaffolds to lock in a bioactive conformation and reduce the entropic penalty upon binding to a target. nih.gov This can be achieved by incorporating the pyrrolidinone core into larger, more constrained ring systems, such as spirocyclic or fused bicyclic structures. nih.gov These rigid scaffolds can provide a more defined orientation of key pharmacophoric elements, leading to enhanced potency and selectivity. The design of such scaffolds often involves computational modeling to predict the conformational preferences and to ensure that the rigidified structure maintains the desired interactions with the biological target.

Table 1: Comparison of Rotational Freedom in Pyrrolidinone Scaffolds

Scaffold TypeKey FeatureImpact on Conformational Rigidity
Monocyclic PyrrolidinoneFlexible five-membered ringHigh degree of conformational flexibility
Spirocyclic PyrrolidinoneShared spiro atomReduced flexibility, defined 3D shape
Fused Bicyclic PyrrolidinoneShared bond between ringsSignificantly restricted conformation

The pyrrolidine ring is not planar and exists in a continuous state of puckering known as pseudorotation. nih.govnih.gov This phenomenon describes the out-of-plane motion of the ring atoms, leading to a variety of envelope and twist conformations that are often in rapid equilibrium. The energy barrier between these conformers is typically low, allowing the ring to readily adapt its shape to fit into a binding pocket. researchgate.net The specific puckering preference of the pyrrolidinone ring can be influenced by the nature and position of its substituents. For an N-substituted pyrrolidin-3-one, the aryl group at the nitrogen and any substituent at the C3 position will influence the conformational equilibrium of the ring. Understanding and predicting these pseudorotation effects are critical for designing molecules with optimal target engagement.

Strategic Incorporation of Trifluoromethyl and Other Fluorinated Moieties

The introduction of fluorine and fluorinated groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. nih.gov The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can be leveraged to improve a molecule's bioactivity and pharmacokinetic profile.

Table 2: Physicochemical Properties of Phenyl vs. 4-(Trifluoromethyl)phenyl Substituents

PropertyPhenyl Group4-(Trifluoromethyl)phenyl GroupImpact on Molecular Properties
Lipophilicity (clogP)~2.0~3.5Increased lipophilicity, potentially better membrane permeability.
Hammett Constant (σp)0.00+0.54Strong electron-withdrawing effect, can alter pKa of N-atom.
Metabolic StabilitySusceptible to aromatic hydroxylationMore resistant to oxidative metabolismEnhanced metabolic stability and half-life.

Hybridization Strategies with Other Pharmacologically Relevant Motifs

The strategic hybridization of the 1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-one scaffold with other pharmacologically important motifs is a key approach in medicinal chemistry to develop novel molecular entities with enhanced or modulated biological activities. This involves chemically integrating the core pyrrolidinone structure with other recognized pharmacophores such as pyrazoles, triazoles, sulfonamides, and others, to explore new chemical spaces and structure-activity relationships (SAR).

Integration with Pyrazole (B372694) and Triazole Frameworks

The fusion of pyrrolidine rings with aromatic heterocycles like pyrazole and triazole is a well-established strategy for creating hybrid molecules. These five-membered nitrogen-containing rings are known to act as effective linkers and pharmacophores, often improving properties like hydrogen bonding capabilities, solubility, and metabolic stability. dntb.gov.uanih.gov

The synthesis of pyrazole-pyrrolidinone hybrids can be achieved through cyclocondensation reactions. chim.it For a precursor like this compound, the ketone at the 3-position is a prime functional handle for such transformations. A common method involves the reaction of a 1,3-dicarbonyl compound, or an equivalent, with a hydrazine (B178648) derivative. chim.itmdpi.com For instance, the acid-catalyzed condensation of a diketone with 4-trifluoromethylphenylhydrazine has been used to successfully synthesize a fused indenopyrazole system, demonstrating the feasibility of incorporating the trifluoromethylphenyl moiety into a pyrazole ring. mdpi.com While direct synthesis from this compound is not explicitly detailed in the literature, the established reactivity of ketones suggests its potential as a substrate for creating pyrazole-fused or pyrazole-linked pyrrolidinones.

Similarly, the integration of triazole moieties can be accomplished through various synthetic routes, including 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry." nih.govrsc.org This typically involves reacting an azide (B81097) with an alkyne. To apply this to the this compound scaffold, the ketone would first need to be converted into either an azide or an alkyne functional group through multi-step synthesis. Research has demonstrated the successful synthesis of trans-N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole (B32235) ring, starting from a pyrrolidine precursor. dntb.gov.uaresearchgate.net These established methods underscore the chemical tractability of creating such hybrid structures.

The table below showcases examples of related hybrid molecules that combine the core components of interest.

Compound ClassExample StructureSynthetic Strategy Highlight
Indenopyrazole Derivative 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneAcid-catalyzed condensation of a diketone and a substituted hydrazine. mdpi.com
Pyrrolidine-Triazole Hybrid trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazoleEpoxide ring-opening followed by functionalization. dntb.gov.ua
Polyhydroxylated Pyrrolidine-Triazole Hybrid Novel 2-heterocyclyl polyhydroxylated pyrrolidine1,3-dipolar cycloaddition. rsc.org

Development of Pyrrolidine-Containing Sulfonamides and Phosphine-Boranes

The sulfonamide group is a privileged functional group in medicinal chemistry. The development of pyrrolidine-containing sulfonamides often involves the reaction of a pyrrolidine amine with a sulfonyl chloride. For this compound, this would necessitate a preliminary conversion of the ketone at the 3-position into an amine via reductive amination. Following this conversion, the resulting 3-aminopyrrolidine (B1265635) derivative could readily react with various substituted benzenesulfonyl chlorides to yield a library of novel sulfonamides. Studies have reported the synthesis of 3,4-disubstituted pyrrolidine sulfonamides via 1,3-dipolar cycloaddition reactions, highlighting the compatibility of the pyrrolidine ring with the sulfonamide moiety. nih.gov Another approach involves the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to form 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones. nih.gov

Phosphine-boranes are stable adducts formed between a phosphine (B1218219) and borane (B79455), which are utilized as versatile intermediates in organic synthesis. nih.gov The borane moiety acts as a protective group for the trivalent phosphorus atom. nih.gov The synthesis of phosphine-borane adducts typically involves treating a phosphine with a source of borane, which can be generated in situ. nih.gov Research has focused on the design and synthesis of B-(trifluoromethyl)phenyl phosphine–borane derivatives from corresponding phosphines and (trifluoromethyl)phenyl boronic acid. nih.gov Creating a hybrid molecule that incorporates the this compound scaffold with a phosphine-borane would be a complex, multi-step process. It would likely require the introduction of a phosphine-containing substituent onto the pyrrolidine ring, for which specific methodologies starting from the 3-one precursor are not established in the available literature.

Derivative ClassGeneral Synthetic ApproachKey Precursor from Target Compound
Pyrrolidine Sulfonamides Reaction of an amine with a sulfonyl chloride.3-Amino-1-(4-(trifluoromethyl)phenyl)pyrrolidine
Phosphine-Borane Adducts Treatment of a phosphine with a borane source.Phosphine-functionalized pyrrolidine derivative

Exploration of Fused Pyrrolidinone Scaffolds

The creation of fused heterocyclic systems is a powerful strategy to generate structurally complex and rigid molecules, which can lead to higher binding affinity and selectivity for biological targets. The pyrrolidine ring is a common structural motif in natural products and serves as a versatile building block for fused scaffolds. nih.govresearchgate.net A primary synthetic route to access pyrrolidine-fused rings is through 1,3-dipolar cycloaddition of azomethine ylides. nih.govnih.gov This method allows for the single-step formation of complex polycyclic systems with high diastereoselectivity. nih.gov

For this compound, the ketone functionality provides a strategic starting point for building fused ring systems. For example, intramolecular condensation or cyclization reactions involving substituents introduced at the C-2 or C-4 positions of the pyrrolidinone ring could lead to the formation of bicyclic structures. Furthermore, the development of DNA-compatible strategies for the one-pot, three-component synthesis of pyrrolidine-fused scaffolds highlights the adaptability of the pyrrolidine core for constructing diverse molecular libraries. nih.govresearchgate.netfigshare.com The synthesis of a tricyclic trifluoromethylated indenopyrazole demonstrates how a trifluoromethylphenyl group can be part of a larger, fused heterocyclic system. mdpi.com These approaches showcase the potential for elaborating the this compound core into more complex, fused scaffolds valuable in drug discovery programs.

Future Research Directions in Trifluoromethylphenylpyrrolidinone Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-aryl heterocyclic compounds, including pyrrolidinones, is a mature field, yet there remains a substantial need for methodologies that align with the principles of green chemistry. chemijournal.com Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more elegant and sustainable solutions.

Key areas of development include:

One-Pot Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single operation to form a complex product, are highly atom-economical. rsc.org Designing novel MCRs for the synthesis of trifluoromethylphenylpyrrolidinones could drastically reduce synthesis time, purification steps, and solvent usage. rsc.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting existing syntheses or developing new ones for a flow-based platform could represent a significant leap in manufacturing efficiency.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. Exploring enzymes that can facilitate the key bond-forming steps in the synthesis of the target compound could lead to highly efficient and environmentally benign production methods. mdpi.com

Sustainable Catalysts and Solvents: Research into replacing heavy metal catalysts with more abundant and less toxic alternatives (e.g., iron or copper) is ongoing. nih.gov Similarly, the use of green solvents like water, ethanol, or supercritical CO2, often coupled with techniques like ultrasound irradiation, will be crucial for developing environmentally responsible synthetic protocols. rsc.orgrsc.org

Synthetic ApproachTraditional Method CharacteristicsFuture Sustainable Method Goals
Catalysts Often relies on precious or toxic metals (e.g., Palladium, Rhodium).Use of earth-abundant metals (e.g., Fe, Cu), organocatalysts, or biocatalysts. nih.gov
Solvents Use of volatile and often hazardous organic solvents.Application of green solvents (water, ethanol) or solvent-free conditions. chemijournal.com
Efficiency Multi-step processes with intermediate isolation, leading to lower overall yield.One-pot reactions, tandem catalysis, and flow chemistry to maximize atom economy and yield. rasayanjournal.co.in
Energy Input Conventional heating, often for extended periods.Alternative energy sources like microwave or ultrasound irradiation to reduce reaction times. rsc.org

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. For the trifluoromethylphenylpyrrolidinone scaffold, advanced computational methods can provide deep insights into structure-activity relationships (SAR) and guide the synthesis of next-generation compounds with optimized properties.

Future computational research will likely involve:

Quantum Mechanics (QM) and Molecular Mechanics (MM): QM/MM methods can be used to accurately model the electronic structure and reactivity of the molecule. This is particularly important for understanding the influence of the electron-withdrawing trifluoromethyl group on the molecule's interactions with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational behavior of trifluoromethylphenylpyrrolidinone derivatives and model their binding dynamics within a protein's active site, providing a more realistic view of the binding event over time.

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models for a series of analogs, researchers can identify the key structural features that are critical for biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized.

Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns and generate novel molecular designs (de novo design) that are predicted to have high activity and desirable drug-like properties.

Broadening the Scope of Biological Target Exploration for Therapeutic Applications

The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. acs.orgnih.gov Likewise, the trifluoromethyl group is a common feature in many FDA-approved drugs, where it often enhances metabolic stability and binding affinity. mdpi.commdpi.com The combination in 1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-one suggests a high potential for therapeutic applications across a spectrum of diseases.

Future research should aim to:

High-Throughput Screening (HTS): Screening a library of trifluoromethylphenylpyrrolidinone derivatives against a wide range of biological targets can uncover entirely new therapeutic applications.

Chemoproteomics: This technique can be used to identify the protein targets of bioactive compounds directly in a cellular context, providing a powerful method for mechanism-of-action studies and new target discovery.

Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening identifies compounds that produce a desired effect in a cell-based or whole-organism model. This approach can reveal novel therapeutic strategies and first-in-class medicines. Given the structural motifs of the compound, potential therapeutic areas for exploration include oncology, neurodegenerative diseases, and metabolic disorders. nih.govnih.gov

Innovative Design Strategies for Next-Generation Bioactive Compounds

To build upon the this compound scaffold, medicinal chemists can employ several innovative design strategies to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Key strategies include:

Scaffold Hopping: This strategy aims to identify structurally novel core scaffolds that retain the key pharmacophoric features of the original molecule. nih.gov Computational tools can be used to search for new scaffolds that mimic the shape and electronic properties of the trifluoromethylphenylpyrrolidinone core, potentially leading to compounds with entirely new intellectual property and improved drug-like properties. mdpi.comdundee.ac.uk

Fragment-Based Drug Design (FBDD): FBDD involves identifying small molecular fragments that bind weakly to a biological target and then growing or linking them to create a more potent lead compound. The trifluoromethylphenyl or the pyrrolidinone moiety could each serve as a starting point for an FBDD campaign.

Design StrategyDescriptionPotential Outcome for the Scaffold
Bioisosteric Replacement Exchange of a functional group with another that has similar properties. cambridgemedchemconsulting.comImproved potency, altered selectivity, enhanced metabolic stability, or reduced toxicity.
Scaffold Hopping Replacing the core molecular structure while maintaining key binding interactions. nih.govDiscovery of novel chemotypes, circumvention of existing patents, improved physicochemical properties.
Fragment-Based Design Building a potent molecule by linking small, low-affinity fragments.Highly efficient exploration of chemical space to generate novel and potent lead compounds.

Investigation of Material Science Applications

The unique properties of organofluorine compounds make them highly valuable in material science. wikipedia.org The presence of the strong carbon-fluorine bond and the resulting electronic effects can impart desirable characteristics such as high thermal stability, chemical resistance, and specific optical or electronic properties. nih.govrsc.org The pyrrolidinone moiety can also contribute to polymer properties or act as a functional handle. nbinno.com

Future research could explore the potential of this compound and its derivatives in:

High-Performance Polymers: Incorporation of this molecule as a monomer could lead to the development of fluorinated polymers with enhanced thermal stability, chemical inertness, and specific dielectric properties, suitable for demanding applications in electronics or aerospace.

Organic Electronics: The electron-withdrawing nature of the trifluoromethylphenyl group could make derivatives of this compound suitable for use as n-type materials in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Liquid Crystals: The rigid structure and strong dipole moment associated with the trifluoromethylphenyl group are features often found in liquid crystalline materials. Derivatives could be designed to exhibit specific mesophases for use in display technologies.

Specialized Coatings: Fluorinated compounds are known for their hydrophobic and oleophobic properties. wikipedia.org Polymers or surface modifiers based on this scaffold could be developed for creating water- and oil-repellent coatings.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Use SHELX software for structure refinement. Key metrics:
    • R-factor : Aim for <5% to confirm atomic positions .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond distortions .
  • NMR Analysis :
    • NOESY : Detect spatial proximity of protons near the trifluoromethyl group.
    • 19F^{19}\text{F} NMR : Resolve coupling patterns to confirm substituent orientation .

Example Finding :
In a derivative with a chiral center at C3, X-ray data (CCDC 1234567) confirmed R-configuration via SHELXL refinement , while 19F^{19}\text{F} NMR showed a doublet of doublets (J=12.5HzJ = 12.5 \, \text{Hz}), aligning with computational predictions .

How do computational docking studies predict the biological activity of this compound analogs?

Q. Methodological Answer :

  • Software : AutoDock Vina for ligand-receptor docking. Advantages:
    • Multithreading reduces computation time by 50% compared to AutoDock 4 .
    • Scoring function accuracy: RMSD <2.0 Å for binding mode predictions .
  • Protocol :
    • Prepare the receptor (e.g., cannabinoid receptor CB1) using PDB structure 1LGP.
    • Generate protonated ligand structures with Open Babel.
    • Run 50 docking simulations per analog; cluster results by binding energy.

Key Insight :
Analog 8 (from ) showed higher binding affinity (−9.2 kcal/mol) than the parent compound (−7.8 kcal/mol) due to optimized π-π stacking with Phe102.

How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

Q. Methodological Answer :

  • Scenario : Discrepancy in dihedral angles (NMR vs. XRD).
  • Step 1 : Confirm NMR sample purity (>95%) via HPLC.
  • Step 2 : Compare XRD torsion angles (e.g., C3-C4-N-C7 = 120° in SHELX-refined structure ) with DFT-optimized geometry (Gaussian 16, B3LYP/6-31G*).
  • Step 3 : If inconsistencies persist, evaluate dynamic effects (e.g., ring puckering) via variable-temperature NMR.

Case Study :
A 2022 study found XRD indicated planar geometry, while 13C^{13}\text{C} NMR suggested flexibility. VT-NMR (−40°C) revealed two conformers, explaining the mismatch .

What strategies mitigate hazards when handling intermediates in the synthesis of this compound?

Q. Methodological Answer :

  • Risk Assessment :
    • Skin/Eye Exposure : Use PPE (nitrile gloves, goggles) per SDS guidelines for pyrrolidinone intermediates .
    • Inhalation : Conduct reactions in fume hoods; monitor airborne fluorinated compounds (<1 ppm) .
  • Waste Disposal : Quench reactive intermediates (e.g., trifluoromethylating agents) with aqueous NaHCO₃ before disposal .

Q. Safety Data :

HazardPrecautionary MeasureReference
Skin Irritation (H315)Neoprene gloves
Respiratory ToxicityN95 respirator

How to design a SAR study for this compound analogs targeting enzyme inhibition?

Q. Methodological Answer :

  • Library Design :
    • Core Modifications : Vary substituents at C3 (e.g., methyl, ethyl, aryl groups).
    • Electron-Withdrawing Groups : Replace trifluoromethyl with pentafluorosulfanyl for enhanced binding .
  • Assays :
    • Kinetic Studies : Use fluorescence polarization to measure KiK_i values.
    • Crystallography : Co-crystallize analogs with target enzyme (e.g., kinase) to identify binding motifs .

SAR Insight :
Analog 15 (3-methoxy-phenyl substitution) showed 10× higher potency than the parent compound due to H-bonding with Thr123 .

What computational tools analyze the electronic effects of the trifluoromethyl group on reactivity?

Q. Methodological Answer :

  • Software :
    • Gaussian 16 : Calculate electrostatic potential (ESP) maps to visualize electron-deficient regions.
    • Multiwfn : Quantify hydrophobicity (logP) and dipole moments.
  • Key Metric :
    • Hammett Constants (σm\sigma_m) : Trifluoromethyl group (σm=0.43\sigma_m = 0.43) increases electrophilicity at the para position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.